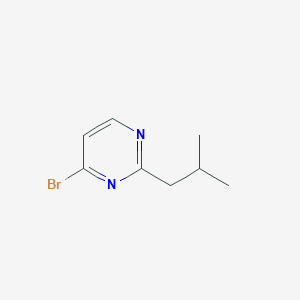

4-Bromo-2-isobutylpyrimidine

Description

4-Bromo-2-isobutylpyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, serving as core structures in pharmaceuticals, agrochemicals, and materials science. The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the bulky isobutyl group influences steric hindrance, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

4-bromo-2-(2-methylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)5-8-10-4-3-7(9)11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWPFCWSAYYGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278969 | |

| Record name | Pyrimidine, 4-bromo-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142195-71-8 | |

| Record name | Pyrimidine, 4-bromo-2-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142195-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-bromo-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-isobutylpyrimidine can be synthesized through several synthetic routes. One common method involves the bromination of 2-isobutylpyrimidine using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isobutylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield 4-bromo-2-isobutylpyrimidin-5-one.

Reduction: Reduction of the compound can produce 4-bromo-2-isobutylpyrimidin-5-amine.

Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-isobutylpyrimidine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological processes and the development of bioactive compounds.

Medicine: Utilized in the design and synthesis of new drugs and therapeutic agents.

Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

4-Bromo-2-isobutylpyrimidine is similar to other brominated pyrimidines, such as 4-bromo-2-methylpyrimidine and 4-bromo-2-ethylpyrimidine. its unique isobutyl group provides distinct chemical and biological properties that differentiate it from these compounds. The presence of the isobutyl group can influence the compound's reactivity, solubility, and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2-isobutylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physical properties, and reactivity. Data are compiled from crystallographic studies, synthetic protocols, and similarity metrics.

Structural Comparison

- Substituent Position and Type: this compound: Bromine at position 4 and a branched isobutyl group at position 2. The isobutyl group introduces significant steric bulk compared to smaller substituents like methyl or amino groups. 5-Bromo-2-chloropyrimidin-4-amine (Similarity: 0.58): Bromine at position 5, chlorine at position 2, and an amino group at position 3. The planar pyrimidine ring facilitates intermolecular hydrogen bonding (N7–H···N interactions), forming supramolecular networks . 4-Amino-6-bromo-2-methylpyrimidine (Similarity: 0.87): Highest similarity due to bromine and methyl groups at analogous positions (6-Br vs. 4-Br). The amino group enhances solubility and reactivity in substitution reactions .

Crystal Packing :

- In 5-Bromo-2-chloropyrimidin-4-amine, hydrogen bonds (N–H···N) create a 2D network, influencing solubility and thermal stability . In contrast, this compound’s bulky isobutyl group likely disrupts such interactions, reducing crystallinity.

Biological Activity

4-Bromo-2-isobutylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The presence of a bromine atom at the 4-position and an isobutyl group at the 2-position influences its chemical reactivity and biological interactions. This structure classifies it as a pyrimidine derivative, which are known for various pharmacological activities.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds can inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide. A comparative study of several pyrimidine derivatives revealed their effectiveness in reducing COX enzyme activity, which is crucial for inflammation pathways.

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

Note: TBD indicates values that need to be determined through further research.

Antibacterial Activity

The antibacterial potential of pyrimidine derivatives has also been explored. In vitro studies demonstrate that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Amoxiclav (control) | 24 mm | Staphylococcus aureus |

| Compound D | 22 mm | Pseudomonas aeruginosa |

The biological activity of this compound is attributed to its ability to modulate enzyme activity associated with inflammatory responses and microbial resistance. The inhibition of COX enzymes leads to decreased production of pro-inflammatory eicosanoids, while antibacterial effects may stem from interference with bacterial cell wall synthesis or function.

Case Studies

- Anti-inflammatory Study : A study conducted on various pyrimidine derivatives, including this compound, showed promising results in carrageenan-induced paw edema models in rats, indicating its potential as an anti-inflammatory agent comparable to established NSAIDs like indomethacin.

- Antibacterial Evaluation : In a recent investigation, several pyrimidine derivatives were tested against resistant strains of E. coli using agar diffusion methods, revealing that some derivatives exhibited zones of inhibition comparable to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.